L-glutamic acid

説明

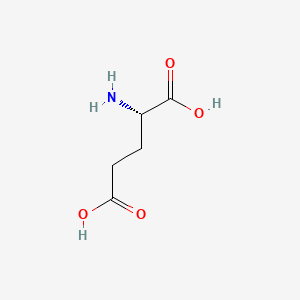

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-aminopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Record name | GLUTAMIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | glutamic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Glutamic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25513-46-6, Array | |

| Record name | Poly(L-glutamic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25513-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamic Acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5020659 | |

| Record name | L-Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White crystals or crystalline powder, Solid; [Merck Index] Colorless or white solid; [JECFA], Solid, White free-flowing, crystalline powder; Yeasty, bread-like aroma | |

| Record name | L-Glutamic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GLUTAMIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Glutamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Glutamic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1410/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

Sublimes at 175 °C | |

| Record name | GLUTAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sparingly soluble in water; practically insoluble in ethanol or ether, In water, 8570 mg/L at 25 °C, Insoluble in methanol, ethanol, ether, acetone, cols glacial acetic acid and common neutral solvents., 8.57 mg/mL, Slight soluble in water and ether, Insoluble (in ethanol) | |

| Record name | Glutamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUTAMIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | GLUTAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Glutamic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1410/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.538 g/cu cm at 20 °C | |

| Record name | GLUTAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Vapor pressure: 1.7X10-8 mm Hg at 25 °C /Extrapolated from liquid-phase temperatures to a solid at 25 °C/, <1.10X10-5 mm Hg at 20 °C (OECD Guideline 104 (Vapor Pressure Curve)) | |

| Record name | GLUTAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic plates from dilute alcohol | |

CAS No. |

56-86-0 | |

| Record name | L-Glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamic Acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Glutamic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KX376GY7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLUTAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213 °C (OECD Guideline 102 (Melting point / Melting Range)) | |

| Record name | Glutamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUTAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

L-Glutamic Acid: The Brain's Master Excitatory Signal

An In-depth Technical Guide on the Core Mechanisms of Glutamatergic Neurotransmission

L-glutamic acid, or simply glutamate (B1630785), is the most abundant free amino acid in the brain and stands as the principal excitatory neurotransmitter in the mammalian central nervous system.[1][2][3][4] It is integral to a vast majority of synaptic connections, underpinning many of the brain's excitatory functions.[2] Beyond its role as a point-to-point transmitter, glutamate is crucial for synaptic plasticity, the molecular basis for learning and memory, and plays a significant role in brain development.[2][5] This guide provides a detailed examination of the synthesis, signaling pathways, and experimental methodologies central to understanding this pivotal neurotransmitter.

Glutamate Synthesis, Packaging, and Recycling

The concentration of glutamate in the brain is meticulously regulated. While it is a non-essential amino acid that the body can synthesize, it cannot readily cross the blood-brain barrier and must be produced within the central nervous system.[2]

Synthesis: The primary pathway for glutamate synthesis is from glutamine via the mitochondrial enzyme glutaminase (B10826351).[2][6] This conversion can occur in both presynaptic neurons and adjacent glial cells, particularly astrocytes.[2][4] This process is a key component of the glutamate-glutamine cycle .[4]

The Glutamate-Glutamine Cycle:

-

Release: Upon arrival of an action potential, glutamate is released from presynaptic vesicles into the synaptic cleft.[7]

-

Uptake: To terminate the signal and prevent excitotoxicity, glutamate is rapidly cleared from the synapse by Excitatory Amino Acid Transporters (EAATs) located on both neurons and surrounding glial cells.[4][6]

-

Glial Conversion: Inside astrocytes, the enzyme glutamine synthetase converts glutamate into glutamine.[6]

-

Transport: Glutamine, which is inactive as a neurotransmitter, is then transported out of the astrocyte and taken up by the presynaptic neuron.[6][7]

-

Neuronal Re-synthesis: Within the neuron, glutaminase converts glutamine back into glutamate.[2][6]

-

Packaging: The newly synthesized glutamate is then pumped into synaptic vesicles by vesicular glutamate transporters (VGLUTs), ready for the next round of neurotransmission.[6]

Glutamate Receptors: Ionotropic and Metabotropic

Glutamate exerts its effects by binding to two major families of receptors: ionotropic and metabotropic.[7][8]

iGluRs are ligand-gated ion channels that mediate fast excitatory neurotransmission.[5][9] They are tetrameric structures composed of four subunits.[5] Upon glutamate binding, the channel opens, allowing the influx of cations (primarily Na+ and sometimes Ca2+), which leads to depolarization of the postsynaptic membrane and an excitatory postsynaptic potential (EPSP).[7][10] There are three main subtypes, named after their selective synthetic agonists: AMPA, NMDA, and Kainate.[9][10][11]

-

AMPA Receptors (AMPARs): These are the primary mediators of fast, basal excitatory transmission.[5] They are typically permeable to Na+ and K+.[10] Their subunit composition (GluA1-4) determines their specific properties.[5][12]

-

NMDA Receptors (NMDARs): These receptors are unique "coincidence detectors" crucial for synaptic plasticity.[5][13] Their activation requires both glutamate binding and sufficient postsynaptic depolarization to relieve a voltage-dependent block by a magnesium ion (Mg2+) in the channel pore.[6][13] A key feature of NMDARs is their high permeability to Ca2+, which acts as a critical second messenger to initiate downstream signaling cascades involved in learning and memory.[2][5][14] Glycine also acts as a required co-agonist for NMDAR activation.[6][11]

-

Kainate Receptors (KARs): While less abundant than AMPA and NMDA receptors, KARs play diverse roles in modulating synaptic transmission.[2] They are assembled from GluK1-5 subunits.[5][11]

Table 1: Properties of Ionotropic Glutamate Receptors

| Receptor Subtype | Agonist | Primary Ion Permeability | Key Feature | Primary Function |

| AMPA | AMPA | Na+, K+ | Fast activation and deactivation | Basal fast excitatory transmission[5][9] |

| NMDA | NMDA | Na+, K+, Ca2+ | Voltage-dependent Mg2+ block; requires co-agonist (glycine) | Synaptic plasticity, learning, and memory[2][5][13] |

| Kainate | Kainic Acid | Na+, K+ | Modulatory roles; require extracellular Na+ and Cl- for activation[11] | Regulation of neurotransmitter release |

mGluRs are G-protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling pathways.[15] Their effects are generally slower and longer-lasting than those of iGluRs.[2] There are eight subtypes of mGluRs (mGluR1-8) classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.[8]

-

Group I (mGluR1, mGluR5): Typically couple to Gq/G11 G-proteins, leading to the activation of phospholipase C (PLC).[8][15] This results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[15]

-

Group II (mGluR2, mGluR3): Couple to Gi/o G-proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[8][16]

-

Group III (mGluR4, mGluR6, mGluR7, mGluR8): Also couple to Gi/o G-proteins and inhibit adenylyl cyclase.[8][16]

Table 2: Classification and Signaling of Metabotropic Glutamate Receptors

| Group | Receptors | G-Protein Coupling | Primary Signaling Pathway | Typical Location |

| Group I | mGluR1, mGluR5 | Gq/G11[8][15] | ↑ PLC, IP3, DAG, Intracellular Ca2+[15][17] | Postsynaptic |

| Group II | mGluR2, mGluR3 | Gi/o[8] | ↓ Adenylyl Cyclase, ↓ cAMP[8] | Presynaptic/Postsynaptic |

| Group III | mGluR4, 6, 7, 8 | Gi/o[8] | ↓ Adenylyl Cyclase, ↓ cAMP[8] | Presynaptic |

Glutamate's Role in Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. Glutamate, particularly through the action of NMDA receptors, is a central player in two primary forms of synaptic plasticity: Long-Term Potentiation (LTP) and Long-Term Depression (LTD).[13][14]

-

Long-Term Potentiation (LTP): A persistent strengthening of synapses. High-frequency stimulation causes strong postsynaptic depolarization, which expels the Mg2+ block from NMDA receptors.[13] The subsequent large influx of Ca2+ through NMDARs activates calcium-dependent kinases (e.g., CaMKII), leading to the insertion of more AMPA receptors into the postsynaptic membrane, thereby increasing the synapse's sensitivity to glutamate.[14]

-

Long-Term Depression (LTD): A persistent weakening of synapses. Low-frequency stimulation leads to a smaller, more modest increase in postsynaptic Ca2+. This smaller calcium signal preferentially activates protein phosphatases, which dephosphorylate AMPA receptors and lead to their removal from the synapse.[14]

Key Experimental Methodologies

Studying the glutamatergic system requires a range of sophisticated techniques to measure its dynamics from the molecular to the circuit level.

This is a gold-standard technique for studying the properties of ion channels, including glutamate receptors, with high temporal and spatial resolution.[18][19][20]

Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a neuron. By applying suction, the patch of membrane under the pipette is ruptured, allowing direct electrical access to the cell's interior.[18] This "whole-cell" configuration allows the experimenter to control the membrane voltage ("voltage-clamp") and measure the ionic currents flowing through glutamate receptors, or to control the current ("current-clamp") and measure changes in membrane potential.

Protocol Outline:

-

Slice Preparation: A brain region of interest is dissected and sectioned into thin (e.g., 300 µm) slices, which are kept alive in artificial cerebrospinal fluid (aCSF).[21]

-

Pipette Fabrication & Filling: Glass capillaries are pulled to a fine tip (resistance of 4-8 MΩ) and filled with an internal solution that mimics the cell's cytoplasm.

-

Obtaining a Seal: Under a microscope, the pipette is carefully guided to a neuron's surface. Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Establishing Whole-Cell Configuration: A brief pulse of stronger suction ruptures the membrane patch, allowing the pipette's contents to equilibrate with the cell's cytoplasm.[22]

-

Recording:

-

To isolate AMPA receptor currents: The cell is voltage-clamped at -70 mV (near the reversal potential for GABAergic currents) in the presence of an NMDA receptor antagonist (e.g., APV).[10]

-

To isolate NMDA receptor currents: The cell is voltage-clamped at a positive potential (e.g., +40 mV) to relieve the Mg2+ block, in the presence of an AMPA receptor antagonist (e.g., CNQX).[6]

-

Microdialysis is a technique used to sample the extracellular fluid in the brain of a living animal, allowing for the measurement of neurotransmitter concentrations.[23]

Principle: A small, semi-permeable probe is inserted into a specific brain region. The probe is continuously perfused with a physiological solution (perfusate). Small molecules in the extracellular fluid, like glutamate, diffuse across the membrane into the perfusate down their concentration gradient. The collected fluid (dialysate) is then analyzed to determine the concentration of glutamate.[23][24]

Protocol Outline:

-

Probe Implantation: A microdialysis probe is stereotactically implanted into the target brain region of an anesthetized animal.

-

Perfusion: The probe is perfused with aCSF at a slow, constant flow rate (e.g., 0.5-2.0 µL/min).[24]

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

-

Analysis: The glutamate concentration in the dialysate is measured, typically using High-Performance Liquid Chromatography (HPLC) or capillary electrophoresis.[25]

-

Calibration: Techniques like the "no-net-flux" method can be used to estimate the true extracellular concentration from the dialysate concentration.[23]

Quantitative Data Summary

The precise quantification of glutamate signaling parameters is essential for building accurate models of synaptic function and for drug development.

Table 3: Representative Quantitative Values in Glutamatergic Systems

| Parameter | Value | Context / Significance |

| Basal Extracellular Glutamate | 1-5 µM | Tightly controlled concentration in the extracellular space.[21][25] |

| Synaptic Cleft Glutamate (Peak) | ~1-3 mM | High transient concentration following vesicular release.[26] |

| Vesicular Glutamate Concentration | ~100 mM | High concentration stored within presynaptic vesicles.[27] |

| mGluR2 Agonist (Glutamate) pEC50 | ~5.5 - 6.0 | Potency of endogenous glutamate at a Group II mGluR.[28] |

| mGluR1 Agonist (Glutamate) pEC50 | ~5.0 - 5.5 | Potency of endogenous glutamate at a Group I mGluR.[28] |

| NMDA Receptor Deactivation Time | ~50 - 100 ms | Slower kinetics contribute to its role in temporal summation.[9] |

| AMPA Receptor Deactivation Time | ~1 - 10 ms | Fast kinetics responsible for rapid synaptic transmission.[9] |

Note: These values are approximate and can vary significantly depending on the specific brain region, synapse type, developmental stage, and experimental conditions.

Conclusion: Therapeutic and Research Implications

Given its ubiquitous role, dysfunction in the glutamatergic system is implicated in a wide array of neurological and psychiatric disorders, including epilepsy, schizophrenia, neurodegenerative diseases like Alzheimer's and Parkinson's, and mood disorders.[2][3][8] The proteins that control glutamate synthesis, release, transport, and receptor signaling are therefore prime targets for therapeutic intervention.[4][15] A deep, technical understanding of these core mechanisms is paramount for researchers and drug development professionals seeking to create novel treatments for these debilitating conditions. The continued application of advanced electrophysiological, imaging, and analytical techniques will be crucial in further unraveling the complexities of this master neurotransmitter system.

References

- 1. Glutamate as a neurotransmitter in the healthy brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]

- 3. Glutamic acid - Wikipedia [en.wikipedia.org]

- 4. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Ionotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Ionotropic glutamate receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Ionotropic glutamate receptors | Hello Bio [hellobio.com]

- 13. oxfordre.com [oxfordre.com]

- 14. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Signaling Specificity and Kinetics of the Human Metabotropic Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Plasticity of Glutamate Synaptic Mechanisms - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction [pubmed.ncbi.nlm.nih.gov]

- 20. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]

- 21. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. docs.axolbio.com [docs.axolbio.com]

- 23. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Role of extracellular glutamate measured by cerebral microdialysis in severe traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]

- 26. Evaluation of glutamate concentration transient in the synaptic cleft of the rat calyx of Held - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of L-Glutamic Acid in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-glutamic acid, the primary excitatory neurotransmitter in the central nervous system, is fundamental to the processes of synaptic plasticity, the cellular mechanism underpinning learning and memory.[1][2] Its precise regulation at the synapse dictates the strengthening or weakening of neuronal connections, processes known as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).[1][3] This technical guide provides an in-depth exploration of the core mechanisms by which this compound mediates synaptic plasticity, focusing on key signaling pathways, experimental methodologies to study these phenomena, and quantitative data derived from seminal research.

Core Signaling Pathways in Glutamatergic Synaptic Plasticity

The effects of this compound on synaptic plasticity are primarily mediated by its interaction with ionotropic and metabotropic receptors on the postsynaptic membrane. The differential activation of these receptors, particularly NMDA and AMPA receptors, initiates distinct intracellular signaling cascades that culminate in either LTP or LTD.

NMDA Receptor-Dependent Long-Term Potentiation (LTP)

LTP is characterized by a persistent enhancement of synaptic transmission.[4] Its induction is critically dependent on the activation of N-methyl-D-aspartate (NMDA) receptors, which act as coincidence detectors, requiring both glutamate (B1630785) binding and postsynaptic depolarization for their activation.[5][6]

A high-frequency stimulation of the presynaptic neuron leads to a significant release of glutamate, which binds to both AMPA and NMDA receptors.[3][6] The initial strong depolarization of the postsynaptic membrane via AMPA receptors relieves the magnesium (Mg2+) block of the NMDA receptor channel, allowing for a substantial influx of calcium (Ca2+).[6][7] This rise in intracellular Ca2+ is the critical trigger for a cascade of downstream signaling events, including the activation of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and Protein Kinase C (PKC).[8] These kinases phosphorylate various synaptic proteins, leading to the insertion of additional AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse.[8][9][10]

Figure 1: Signaling pathway of NMDA receptor-dependent Long-Term Potentiation (LTP).

NMDA Receptor-Dependent Long-Term Depression (LTD)

LTD is the persistent weakening of a synapse.[3] In many forms of LTD, a prolonged, low-frequency stimulation of the presynaptic neuron leads to a modest and sustained increase in postsynaptic Ca2+ concentration through NMDA receptors.[3] This smaller, more prolonged Ca2+ signal preferentially activates protein phosphatases, such as calcineurin and protein phosphatase 1 (PP1).[6] These phosphatases dephosphorylate synaptic proteins, including AMPA receptors, which leads to their removal from the postsynaptic membrane via endocytosis.[6][9] The net result is a decrease in the number of synaptic AMPA receptors and a reduction in synaptic efficacy.[9]

Figure 2: Signaling pathway of NMDA receptor-dependent Long-Term Depression (LTD).

Role of Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and plasticity over a slower time course than ionotropic receptors.[11][12] They are classified into three groups (I, II, and III). Group I mGluRs (mGluR1 and mGluR5) are typically located postsynaptically and their activation can contribute to both LTP and LTD depending on the specific signaling cascade initiated.[13] For instance, activation of mGluR1 can lead to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the release of intracellular Ca2+ stores and the activation of PKC, which can modulate AMPA receptor function and contribute to synaptic plasticity.[13] Group II and III mGluRs are often located presynaptically and their activation typically leads to an inhibition of neurotransmitter release.[13]

Quantitative Data on this compound's Role in Synaptic Plasticity

The following tables summarize key quantitative findings from studies investigating the molecular and cellular changes that occur during LTP and LTD.

Table 1: Changes in AMPA Receptor Subunit Composition and Number during LTP

| Parameter | Change during LTP | Method of Measurement | Reference |

| Synaptic AMPA Receptor Number | Increase | Immunocytochemistry, Electrophysiology | [9][10] |

| GluA1 Subunit Insertion | Rapid and transient increase in extrasynaptic and synaptic regions | Live-cell imaging with pHluorin-tagged subunits | [5] |

| GluA2 Subunit Insertion | Slower and more sustained increase at the synapse | Live-cell imaging, Electrophysiology | [5][8] |

| Surface Diffusion of AMPARs | Increased trapping at the postsynaptic density | Single-particle tracking | [5] |

Table 2: NMDA Receptor Activation and Calcium Dynamics

| Parameter | Value/Change | Experimental Condition | Reference |

| Glutamate/Glycine-induced Ca2+ influx reduction by APV (25 µM) | 80.2% (neonatal), 87.5% (adult) | Cultured retinal ganglion cells | [12] |

| Increase in NMDAR-mediated Ca2+ transients with depolarization (-80 to -50 mV) | Nearly four-fold | In vitro whole-cell recordings in striatal medium spiny neurons | [7] |

| NMDA/non-NMDA ratio increase in LTP | Significant increase | Intracellular recordings in dentate gyrus granule cells | [14] |

Table 3: Postsynaptic Density Protein Dynamics

| Protein | Change during Plasticity | Method of Measurement | Reference |

| PSD-95 | Increased clustering and stability during LTP | Live-cell imaging, Proteomics | [15][16] |

| CaMKII | Translocation to the PSD and autophosphorylation during LTP | Western Blot, Immunocytochemistry, Proteomics | [8][17] |

| Synaptophysin | Generally stable during postsynaptic plasticity | Western Blot | [18] |

Experimental Protocols for Studying Synaptic Plasticity

A variety of sophisticated techniques are employed to investigate the role of this compound in synaptic plasticity. Below are detailed methodologies for some of the key experiments.

Electrophysiological Recording of LTP and LTD in Hippocampal Slices

This protocol describes the induction and recording of LTP and LTD in the CA1 region of the hippocampus using extracellular field potential recordings.[3][11][19]

Materials:

-

Artificial cerebrospinal fluid (aCSF)

-

Dissection tools

-

Vibratome or tissue chopper

-

Recording chamber (interface or submerged)

-

Micromanipulators

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., mouse or rat).

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome or tissue chopper.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Recording Setup:

-

Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

-

-

Baseline Recording:

-

Deliver single test pulses (e.g., every 15-30 seconds) to elicit field excitatory postsynaptic potentials (fEPSPs).

-

Adjust the stimulus intensity to obtain an fEPSP amplitude that is 30-50% of the maximum.

-

Record a stable baseline for at least 20-30 minutes.

-

-

Induction of LTP/LTD:

-

For LTP: Deliver a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.

-

For LTD: Deliver a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.

-

-

Post-Induction Recording:

-

Continue recording fEPSPs using the same single test pulses as in the baseline period for at least 60 minutes.

-

Analyze the data by normalizing the fEPSP slope or amplitude to the baseline average. An increase in the fEPSP slope indicates LTP, while a decrease indicates LTD.

-

Figure 3: Experimental workflow for electrophysiological recording of LTP and LTD.

Western Blot Analysis of Synaptic Proteins

This protocol allows for the quantification of changes in the expression levels of specific synaptic proteins following the induction of plasticity.[18][20]

Materials:

-

Homogenization buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Protein Extraction:

-

Following an LTP or LTD experiment, rapidly dissect and homogenize the brain tissue (e.g., hippocampus) in ice-cold homogenization buffer.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., GluA1, PSD-95).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

-

Immunocytochemistry for Visualization of Synaptic Receptors

This protocol enables the visualization and quantification of synaptic receptor localization and density.[1][4][21][22][23]

Materials:

-

Cultured neurons or brain slices

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with Triton X-100)

-

Blocking solution (e.g., PBS with goat serum and BSA)

-

Primary and fluorescently-labeled secondary antibodies

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Sample Preparation and Fixation:

-

Fix cultured neurons or brain slices with 4% paraformaldehyde.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites.

-

-

Antibody Staining:

-

Incubate with primary antibodies against pre- and post-synaptic markers (e.g., synaptophysin and PSD-95) and the receptor of interest (e.g., GluA1).

-

Wash and incubate with appropriate fluorescently-labeled secondary antibodies.

-

-

Imaging and Analysis:

-

Mount the samples and acquire images using a fluorescence or confocal microscope.

-

Analyze the images to quantify receptor cluster size, intensity, and colocalization with synaptic markers.

-

Two-Photon Glutamate Uncaging

This advanced technique allows for the precise spatiotemporal control of glutamate release, enabling the stimulation of individual dendritic spines to induce plasticity.[24][25][26][27]

Materials:

-

Two-photon microscope with a Ti:Sapphire laser

-

Caged glutamate compound (e.g., MNI-glutamate)

-

Whole-cell patch-clamp setup

-

Fluorescent dye to visualize neuronal morphology (e.g., Alexa Fluor 594)

Procedure:

-

Cell Loading and Imaging:

-

Perform whole-cell patch-clamp on a neuron in a brain slice and fill it with a fluorescent dye.

-

Image the dendritic spines using the two-photon microscope.

-

-

Glutamate Uncaging:

-

Bath-apply a caged glutamate compound.

-

Position the laser beam over a single dendritic spine.

-

Deliver a brief, high-intensity laser pulse at the appropriate wavelength (e.g., 720 nm for MNI-glutamate) to uncage the glutamate.

-

-

Monitoring Plasticity:

-

Record the electrophysiological response (uncaging-evoked excitatory postsynaptic potential, uEPSP) and monitor changes in spine morphology (e.g., volume) following repeated uncaging events.

-

Conclusion

This compound is at the heart of synaptic plasticity, with its actions on a diverse array of receptors initiating complex signaling cascades that ultimately modify synaptic strength. A thorough understanding of these mechanisms, facilitated by the experimental techniques detailed in this guide, is crucial for researchers in the field of neuroscience and for professionals involved in the development of novel therapeutics for neurological and psychiatric disorders where synaptic plasticity is dysregulated. The continued refinement of these experimental approaches will undoubtedly lead to a deeper understanding of the intricate processes of learning and memory.

References

- 1. sysy.com [sysy.com]

- 2. researchgate.net [researchgate.net]

- 3. scientifica.uk.com [scientifica.uk.com]

- 4. health.uconn.edu [health.uconn.edu]

- 5. Unified quantitative model of AMPA receptor trafficking at synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biophysical Model of AMPA Receptor Trafficking and Its Regulation during Long-Term Potentiation/Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMDA Receptor-Mediated Calcium Transients in Dendritic Spines - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. AMPA receptor trafficking and LTP: Carboxy-termini, amino-termini and TARPs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 10. Frontiers | AMPA Receptor Trafficking for Postsynaptic Potentiation [frontiersin.org]

- 11. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Contribution of NMDA receptor channels to the expression of LTP in the hippocampal dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Proteomic Analysis of Postsynaptic Density in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Proteomic Analysis of Postsynaptic Protein Complexes Underlying Neuronal Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. m.youtube.com [m.youtube.com]

- 20. 2.5. Western blot analysis [bio-protocol.org]

- 21. How to Perform Immunocytochemistry (synaptic) [axolbio.com]

- 22. Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 7tmantibodies.com [7tmantibodies.com]

- 24. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 25. Two-Photon Uncaging of Glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines | Springer Nature Experiments [experiments.springernature.com]

- 27. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of the Mind: An In-depth Technical Guide to the Core Functions of L-Glutamic Acid in Brain Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-glutamic acid, the principal excitatory neurotransmitter in the central nervous system (CNS), transcends its role as a simple signaling molecule to act as a fundamental architect of the developing brain. Its tightly regulated signaling is crucial for a cascade of neurodevelopmental processes, including neurogenesis, neuronal migration, differentiation, and synaptogenesis. Dysregulation of glutamatergic signaling during critical developmental windows is implicated in the pathophysiology of numerous neurodevelopmental disorders. This technical guide provides a comprehensive overview of the core functions of this compound in brain development, presenting quantitative data, detailed experimental protocols, and visualized signaling pathways to serve as a resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

The intricate process of brain development is orchestrated by a complex interplay of genetic programs and environmental cues. Among the key molecular players, this compound (glutamate) has emerged as a pivotal regulator, shaping the formation and refinement of neural circuits. This guide delves into the multifaceted roles of glutamate (B1630785), exploring its influence on the earliest stages of neural progenitor cell proliferation to the establishment of mature synaptic connections. We will examine the distinct and overlapping functions of its primary ionotropic (NMDA, AMPA, Kainate) and metabotropic receptors, providing a detailed molecular and cellular framework for understanding glutamate's profound impact on the developing brain.

Quantitative Data on Glutamate and its Receptors in Brain Development

The precise spatial and temporal expression of glutamate receptors is critical for normal brain development. The following tables summarize quantitative data on the density and concentration of glutamate and its receptors at different developmental stages.

Table 1: Developmental Changes in Glutamate Receptor Densities in Rodent Brain

| Receptor Type | Brain Region | Postnatal Day (P) 0 | P10 | P20 | P30 | P90 | Reference |

| AMPA | Olfactory Bulb | Baseline | ↑ 148% (p < 0.01) | - | - | ↑ 262% vs P0 (p < 0.01) | [1][2] |

| Striatum | Baseline | ↑ 21% (p < 0.01) | ↑ 36% vs P10 (p < 0.01) | - | ↑ 311% vs P0 (p < 0.01) | [1][2] | |

| Hippocampus | Baseline | ↑ 41% (p < 0.01) | - | - | ↑ 321% vs P0 (p < 0.01) | [1][2] | |

| Cerebellum | Baseline | - | ↑ 63% vs P10 (p < 0.01) | - | ↑ 471% vs P0 (p < 0.01) | [1][2] | |

| Kainate | Olfactory Bulb | Baseline | - | - | - | ↑ 164% vs P0 (p < 0.01) | [2] |

| Striatum | Baseline | - | - | - | ↑ 51% vs P0 (p < 0.01) | [2] | |

| Hippocampus | Baseline | - | - | - | ↑ 22% vs P0 (p < 0.05) | [2] | |

| Cerebellum | Baseline | - | - | - | ↑ 47% vs P0 (p < 0.01) | [2] | |

| NMDA | Striatum | Below Detection | - | - | - | ↓ 10% vs P30 (p < 0.05) | [1][2] |

| Hippocampus | - | - | - | Peak | Decline from P30 | [3] |

Data is presented as a percentage change from baseline or as a trend. Specific density values can be found in the cited literature.

Table 2: Glutamate Receptor Binding Densities in Developing Human Fetal Brain (16.5-26 weeks gestation)

| Receptor Subtype | Primary Localization | Developmental Trend | Reference |

| AMPA | Outer layers of the cerebral cortex, Stratum pyramidale of the hippocampus | Highest binding density among the three subtypes. Rises sharply at 20-21.5 weeks and subsequently declines. | [4] |

| Kainate | Inner layers of the cerebral cortex, Molecular layer of the dentate gyrus, Stratum lucidum of CA3 | Lowest binding density. Follows a similar developmental trend to AMPA and NMDA receptors. | [4] |

| NMDA | Stratum radiatum of the hippocampus | Intermediate binding density. Rises sharply at 20-21.5 weeks and subsequently declines. | [4] |

Table 3: Effects of Glutamate Receptor Modulation on Neuronal Migration

| Cell Type | Treatment | Effect on Migration | Reference |

| Murine Embryonic Cortical Neurons | 1 µM Glutamate or NMDA | Increased migration of ventricular zone (vz) cells compared to cortical plate (cp) cells. | [5] |

| GABAergic Interneurons (Hippocampus) | AMPA Receptor Blockade | Impaired tangential migration. | [6] |

| GABAergic Interneurons (Hippocampus) | NMDA Receptor Blockade | No significant effect on tangential migration. | [6] |

Core Functions of this compound in Neurodevelopment

Regulation of Neurogenesis

Glutamate signaling is a key regulator of the proliferation and differentiation of neural progenitor cells (NPCs). The activation of specific glutamate receptors can either promote proliferation, maintaining the progenitor pool, or drive cells towards a neuronal fate.

-

Metabotropic Glutamate Receptor 5 (mGluR5): Activation of mGluR5 has been shown to promote the proliferation of NPCs.[7] This is mediated through the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, leading to an increase in the expression of cell cycle regulators like cyclin D1.[8][9]

-

NMDA Receptors: The role of NMDA receptors in neurogenesis is more complex. While their activation can promote neuronal differentiation, their chronic inhibition in cultured NPCs has been shown to increase proliferation by activating Notch signaling.

Guidance of Neuronal Migration

The precise positioning of neurons to form functional circuits is a critical step in brain development. Glutamate acts as a chemoattractant, guiding migrating neurons to their correct locations.[10]

-

NMDA Receptors: Activation of NMDA receptors is crucial for the radial migration of pyramidal neurons in the cortex.[11] Glutamate stimulates the migration of embryonic cortical neurons out of the ventricular and subventricular zones, a process that can be blocked by NMDA receptor antagonists.[5]

-

AMPA Receptors: AMPA receptors play a significant role in the tangential migration of inhibitory interneurons.[6] The activation of calcium-permeable AMPA receptors is thought to generate the necessary intracellular calcium signals to modulate the migratory machinery of these neurons.[6]

Promotion of Neuronal Differentiation and Survival

Once neurons reach their final destination, they undergo a process of differentiation, extending axons and dendrites to form synaptic connections. Glutamate signaling is instrumental in this process. Activation of NMDA receptors can promote neuronal commitment and development by repressing anti-neural genes and increasing the expression of proneural genes. Furthermore, glutamate, via its receptors, can influence the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which are essential for neuronal survival and maturation.[12]

Glutamate Excitotoxicity in the Developing Brain

While essential for development, excessive glutamate can be neurotoxic, a phenomenon known as excitotoxicity. The developing brain is particularly vulnerable to excitotoxic damage due to the high density of glutamate receptors and the immaturity of mechanisms for glutamate clearance. Overactivation of glutamate receptors, particularly NMDA receptors, leads to excessive calcium influx, triggering a cascade of intracellular events including mitochondrial dysfunction, production of reactive oxygen species, and ultimately, neuronal death.[13][14] This process is implicated in brain injury associated with hypoxia-ischemia and other perinatal insults.

Key Signaling Pathways

The diverse functions of glutamate are mediated by distinct intracellular signaling cascades initiated by the activation of its receptors.

NMDA Receptor Signaling

NMDA receptor activation is a coincidence detector, requiring both glutamate and a co-agonist (glycine or D-serine) binding, as well as membrane depolarization to relieve a magnesium block.[15][16] The subsequent influx of calcium acts as a critical second messenger.

Caption: NMDA Receptor Signaling Pathway.

AMPA Receptor Signaling

AMPA receptors mediate fast excitatory neurotransmission. Their trafficking to and from the synapse is a key mechanism of synaptic plasticity.

Caption: AMPA Receptor Signaling and Trafficking.

mGluR5 Signaling

mGluR5 receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic plasticity through slower, longer-lasting signaling mechanisms.

Caption: mGluR5 Signaling Cascade.

Experimental Protocols

The following section provides detailed methodologies for key experiments cited in this guide.

Primary Neuronal Culture and Glutamate Treatment

Objective: To culture primary neurons and assess the effects of glutamate treatment.

Materials:

-

Embryonic day 18 (E18) rat cortices

-

Dissection medium (e.g., Hibernate-E)

-

Enzyme solution (e.g., papain)

-

Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)

-

Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

-

This compound solution

Protocol:

-

Tissue Dissection: Aseptically dissect cortices from E18 rat embryos in ice-cold dissection medium.

-

Dissociation: Mince the tissue and incubate in the enzyme solution at 37°C for the recommended time to dissociate the cells. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plating: Centrifuge the cell suspension, resuspend the pellet in pre-warmed plating medium, and count the viable cells using a hemocytometer and trypan blue exclusion. Plate the cells onto coated culture vessels at a desired density.

-

Culture Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Change half of the medium every 2-3 days.

-

Glutamate Treatment: After a specified number of days in vitro (DIV), replace the culture medium with a medium containing the desired concentration of this compound. The duration of treatment will vary depending on the experimental endpoint. For excitotoxicity studies, a brief, high-concentration exposure is often used, while for chronic effects, a lower concentration for a longer period may be appropriate.[17]

Assessment of Neurogenesis using BrdU and Ki67 Staining

Objective: To quantify cell proliferation in response to glutamate stimulation.

Materials:

-

5-bromo-2'-deoxyuridine (BrdU)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

HCl

-

Triton X-100

-

Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

-

Primary antibodies: anti-BrdU and anti-Ki67

-

Fluorescently-labeled secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Protocol:

-

BrdU Administration (in vivo): Inject animals intraperitoneally with BrdU (e.g., 50 mg/kg body weight) at desired time points after glutamate or vehicle administration.[18]

-

Tissue Preparation: Perfuse the animals with PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight and then transfer to a sucrose (B13894) solution for cryoprotection. Section the brain using a cryostat.

-

Antigen Retrieval (for BrdU): Incubate sections in HCl at an elevated temperature (e.g., 37°C) to denature the DNA and expose the BrdU epitope. Neutralize with a borate (B1201080) buffer.

-

Immunostaining: a. Permeabilize the sections with Triton X-100 in PBS. b. Block non-specific binding with blocking solution. c. Incubate with primary antibodies (anti-BrdU and/or anti-Ki67) overnight at 4°C. d. Wash with PBS and incubate with appropriate fluorescently-labeled secondary antibodies. e. Counterstain nuclei with DAPI.

-

Imaging and Quantification: Acquire images using a fluorescence or confocal microscope. Quantify the number of BrdU-positive and/or Ki67-positive cells in the region of interest using image analysis software.

In Vivo Microdialysis for Glutamate Measurement

Objective: To measure extracellular glutamate levels in the brain of a freely moving animal.

Materials:

-

Microdialysis probes

-

Stereotaxic apparatus

-

High-performance liquid chromatography (HPLC) system with fluorescence detection

-

Artificial cerebrospinal fluid (aCSF)

-

Anesthesia

Protocol:

-

Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula into the brain region of interest. Allow the animal to recover for a specified period.

-

Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).[19]

-

Sample Collection: Collect the dialysate samples at regular intervals (e.g., every 10-20 minutes) in collection vials.

-

Glutamate Analysis: Analyze the glutamate concentration in the dialysate samples using HPLC with pre-column derivatization (e.g., with o-phthaldialdehyde) and fluorescence detection.[20]

-

Data Analysis: Calculate the basal extracellular glutamate concentration and analyze changes in response to pharmacological manipulations or behavioral tasks.

Glutamate-Induced Excitotoxicity Assay

Objective: To assess the neuroprotective effects of compounds against glutamate-induced cell death.

Materials:

-

Primary neuronal cultures (as described in 5.1)

-

This compound

-

Test compounds (potential neuroprotectants)

-

Cell viability assays (e.g., MTT, LDH release assay)

-

Fluorescent dyes for cell death/apoptosis (e.g., Propidium Iodide, Annexin V)

Protocol:

-

Cell Culture: Prepare primary neuronal cultures as described previously.

-

Compound Treatment: Pre-incubate the neuronal cultures with the test compounds at various concentrations for a specified period (e.g., 1-24 hours) before glutamate exposure.[21]

-

Glutamate Insult: Expose the cultures to a neurotoxic concentration of glutamate (e.g., 100-300 µM) for a short duration (e.g., 5-30 minutes).[13][22]

-

Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh culture medium (with or without the test compound). Incubate for a recovery period (e.g., 24 hours).

-

Assessment of Cell Viability:

-

MTT Assay: Measure the metabolic activity of viable cells.

-

LDH Assay: Measure the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

-

Fluorescent Staining: Stain cells with dyes that identify dead or apoptotic cells and visualize using fluorescence microscopy.

-

-

Data Analysis: Compare the cell viability in cultures treated with glutamate alone versus those pre-treated with the test compounds to determine the neuroprotective efficacy.

Conclusion

This compound is an indispensable signaling molecule that actively sculpts the developing brain. Its precise regulation is paramount for the proper execution of fundamental processes including neurogenesis, neuronal migration, and the formation of synaptic circuits. The quantitative data, detailed protocols, and signaling pathway diagrams presented in this guide offer a foundational resource for researchers and clinicians aiming to further unravel the complexities of glutamatergic signaling in neurodevelopment and to devise novel therapeutic strategies for a range of neurological and psychiatric disorders rooted in developmental aberrations. A deeper understanding of the intricate roles of glutamate will undoubtedly pave the way for innovative interventions to mitigate the consequences of developmental brain disorders.

References

- 1. Frontiers | Developmental Changes of Glutamate and GABA Receptor Densities in Wistar Rats [frontiersin.org]

- 2. Developmental Changes of Glutamate and GABA Receptor Densities in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Density and distribution of excitatory amino acid receptors in the developing human fetal brain: a quantitative autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glutamate Acting at NMDA Receptors Stimulates Embryonic Cortical Neuronal Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamate Acting on AMPA But Not NMDA Receptors Modulates the Migration of Hippocampal Interneurons | Journal of Neuroscience [jneurosci.org]

- 7. Metabotropic glutamate receptor 5 (mGluR5) regulates proliferation and differentiation of neuronal progenitors in the developmental hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mGluR5 regulated proliferation of neural stem cells after hypoxia with activation of MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mGluR5 is involved in proliferation of rat neural progenitor cells exposed to hypoxia with activation of mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Control of cortical neuronal migration by glutamate and GABA [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. neuroproof.com [neuroproof.com]

- 14. Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NMDA receptor - Wikipedia [en.wikipedia.org]

- 16. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Addition of glutamate to serum free culture promotes recovery of electrical activity in adult hippocampal neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]

- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. innoprot.com [innoprot.com]

- 22. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

The Double-Edged Sword: L-Glutamic Acid's Role in Neurodegenerative Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-glutamic acid, the primary excitatory neurotransmitter in the central nervous system (CNS), is fundamental for synaptic plasticity, learning, and memory.[1][2][3] However, its overactivation can trigger a cascade of neurotoxic events, a phenomenon known as excitotoxicity, which is increasingly implicated in the pathogenesis of a wide range of neurodegenerative diseases.[4][5][6][7] This guide delves into the core mechanisms of glutamate-mediated neurodegeneration, presents quantitative data on its dysregulation in various disorders, outlines key experimental protocols, and visualizes the intricate signaling pathways involved.

The Core of the Problem: Glutamate (B1630785) Excitotoxicity

Under normal physiological conditions, the concentration of glutamate in the synaptic cleft is tightly regulated by a sophisticated interplay between neuronal release and uptake by excitatory amino acid transporters (EAATs), primarily located on astrocytes.[8][9] This delicate balance ensures efficient neurotransmission without causing neuronal damage. However, in several neurodegenerative conditions, this homeostasis is disrupted, leading to an accumulation of extracellular glutamate and subsequent overstimulation of its receptors.[8][10]

The primary mediators of glutamate-induced excitotoxicity are the ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[11] Excessive activation of these receptors leads to a massive influx of calcium ions (Ca²⁺) into the postsynaptic neuron.[11] This intracellular calcium overload triggers a number of downstream pathological events, including:

-

Mitochondrial Dysfunction: Calcium overload disrupts mitochondrial function, leading to impaired energy production and the generation of reactive oxygen species (ROS).[12]

-

Activation of Catabolic Enzymes: Elevated intracellular calcium activates various enzymes such as proteases, phospholipases, and endonucleases, which degrade essential cellular components.

-

Nitric Oxide Synthesis: The activation of nitric oxide synthase leads to the production of nitric oxide, which can react with ROS to form highly damaging peroxynitrite.

-

Endoplasmic Reticulum (ER) Stress: Disrupted calcium homeostasis can induce ER stress, leading to the unfolded protein response and, ultimately, apoptosis.[12]

Quantitative Insights: Glutamate Dysregulation in Neurodegenerative Diseases

The following tables summarize quantitative data from various studies, highlighting the alterations in glutamate metabolism and signaling in key neurodegenerative diseases.

Table 1: Cerebrospinal Fluid (CSF) and Plasma Glutamate Levels

| Disease | Sample Type | Finding | Fold Change/Percentage Increase | Reference |

| Amyotrophic Lateral Sclerosis (ALS) | Plasma | Significant increase in fasting plasma glutamate. | ~100% (p < 0.0005) | [13] |

| Amyotrophic Lateral Sclerosis (ALS) | CSF | Significant increase in glutamate and aspartate. | 100-200% (p < 0.01) | [14] |

| Alzheimer's Disease (AD) | CSF | Significantly higher levels of CSF glutamate. | - | [15] |

| Alzheimer's Disease (AD) | CSF | Significantly increased CSF levels of glutamate and glutamine compared to healthy controls. | - | [16][17] |

Table 2: Alterations in Glutamate-Related Proteins and Transporters

| Disease | Brain Region/Cell Type | Protein/Transporter | Finding | Percentage Change | Reference |

| Amyotrophic Lateral Sclerosis (ALS) | Ventral horns of cervical spinal cord | N-acetyl-aspartyl glutamate (NAAG) | Decreased levels. | 60% (p < 0.05) | [14] |

| Amyotrophic Lateral Sclerosis (ALS) | Ventral horns of cervical spinal cord | N-acetyl-aspartate (NAA) | Decreased levels. | 40% (p < 0.05) | [14] |

| Amyotrophic Lateral Sclerosis (ALS) | CNS regions | Glutamate | Significantly decreased levels. | 21-40% | [18] |

| Huntington's Disease (HD) | Brain (transgenic mouse model) | Glial glutamate transporter (GLT-1) mRNA and protein | Age-dependent downregulation. | - | [19] |

Key Experimental Protocols

Understanding the role of this compound in neurodegeneration relies on a variety of experimental techniques. Below are detailed methodologies for some of the key experiments cited.

Quantification of Glutamate Levels in Biological Samples

High-Performance Liquid Chromatography (HPLC): This is a widely used method for the accurate quantification of amino acids, including glutamate, in various biological fluids and tissues.

-

Sample Preparation: Brain tissue is homogenized in a suitable buffer and deproteinized, often using perchloric acid. CSF and plasma samples may require minimal preparation, such as centrifugation to remove cellular debris.

-

Derivatization: Glutamate is often derivatized with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA), to enhance detection sensitivity.

-

Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a reverse-phase column. An appropriate mobile phase gradient is used to separate the amino acids.

-

Detection and Quantification: A fluorescence detector is used to detect the derivatized glutamate. The concentration is determined by comparing the peak area to a standard curve of known glutamate concentrations.

Magnetic Resonance Spectroscopy (MRS): This non-invasive technique allows for the in vivo measurement of glutamate and other metabolites in the human brain.[20][21]

-

Data Acquisition: 1H-MRS is performed using a high-field MRI scanner (e.g., 7T for better spectral resolution).[20] Sequences like STEAM (stimulated echo acquisition mode) or sLASER (semi-localized by adiabatic selective refocusing) are used to acquire spectra from a specific voxel of interest in the brain.[20]

-

Spectral Processing and Quantification: The acquired spectra are processed to correct for factors like eddy currents and phase distortions. The concentration of glutamate is then quantified by fitting the spectral data to a model of known metabolite spectra using software like LCModel or jMRUI.[21]

Assessment of Glutamate-Induced Excitotoxicity in Cell Culture

This assay is crucial for screening neuroprotective compounds and understanding the cellular mechanisms of excitotoxicity.[22][23]

-

Cell Culture: Primary neuronal cultures (e.g., from the frontal cortex) or human iPSC-derived neurons are cultured for a specified period (e.g., 28 days in vitro).[22]

-

Glutamate Insult: The cultured neurons are exposed to a specific concentration of L-glutamate (e.g., 100 µM) for a defined duration.[22]

-

Assessment of Cell Viability and Death:

-

LDH Release Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is a marker of cell membrane damage and is quantified using a colorimetric assay.

-

Viability Assays: Reagents like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) are used to visualize and quantify cell viability via fluorescence microscopy. The ToxiLight assay can also be utilized.[22]

-

-

Analysis of Apoptosis and Oxidative Stress:

-

Caspase Activation Assays: The activity of key apoptotic enzymes like caspase-3 and caspase-9 is measured using specific substrates that generate a fluorescent or colorimetric signal.[22]

-

Oxidative Stress Markers: The levels of markers like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), an indicator of DNA oxidation, are measured using techniques like ELISA.[22]

-

Measurement of Glutamate Uptake

This assay is used to assess the function of glutamate transporters.

-

Preparation of Synaptosomes or Astrocyte Cultures: Synaptosomes (resealed nerve terminals) are prepared from brain tissue by homogenization and differential centrifugation. Alternatively, primary astrocyte cultures can be used.

-